Methyl 2-(2-nitrophenylthio)acetate

Description

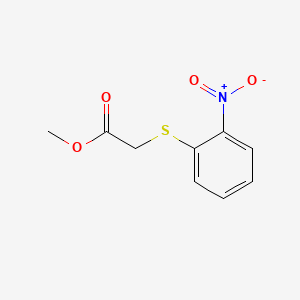

Methyl 2-(2-nitrophenylthio)acetate is an organic compound with the molecular formula C9H9NO4S. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atom of the alpha carbon is replaced by a 2-nitrophenylthio group

Properties

IUPAC Name |

methyl 2-(2-nitrophenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-14-9(11)6-15-8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUFCSUJOOUIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879774 | |

| Record name | 2-Nitrophenylthio-acetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50693-98-6 | |

| Record name | Methyl 2-(2-nitrophenylthio)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050693986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenylthio-acetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 2-(2-nitrophenylthio)acetate typically involves the reaction of methyl bromoacetate with 2-nitrothiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Methyl 2-(2-nitrophenylthio)acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and nucleophiles. Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted aromatic compounds.

Scientific Research Applications

Methyl 2-(2-nitrophenylthio)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur and nitro groups.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-nitrophenylthio)acetate is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation. The pathways involved often include oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Methyl 2-(2-nitrophenylthio)acetate can be compared with other similar compounds, such as:

Methyl 2-(methylthio)acetate: This compound has a similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.

Methyl 2-(2-nitrophenyl)acetate:

The presence of both the nitro and thio groups in this compound makes it unique and versatile for various chemical transformations and applications.

Biological Activity

Methyl 2-(2-nitrophenylthio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C9H9NO4S

- Molecular Weight : 215.24 g/mol

- CAS Number : 50693-98-6

This compound contains a nitrophenyl group and a thioether moiety, which are crucial for its biological interactions and activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, including those related to cancer cell proliferation and survival.

- Oxidative Stress Modulation : It has been suggested that the compound can induce oxidative stress, leading to apoptosis in targeted cells.

- Signal Transduction Pathways : this compound may affect signal transduction pathways that regulate cell growth and differentiation .

Anticancer Properties

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds similar to this acetate have been shown to inhibit the activity of thymidylate synthase (hTS), a key enzyme in DNA synthesis, thereby reducing cancer cell proliferation. A study demonstrated that certain derivatives could accelerate the degradation of hTS, leading to decreased levels of this enzyme in cancer cells .

| Compound | IC50 (μM) | Target Enzyme | Effect |

|---|---|---|---|

| E7 | <10 | hTS | Inhibitory |

| E8 | 15 | hTS | Moderate inhibition |

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains, indicating potential applications in treating infections .

Case Studies

- Inhibition of Cancer Cell Growth : A study involving human pancreatic cancer cells treated with a derivative of this compound showed a significant reduction in cell viability compared to controls. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Antimicrobial Testing : In vitro tests conducted on several bacterial strains revealed that this compound exhibited varying degrees of antibacterial activity. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 μg/mL, depending on the bacterial species tested.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.